molecular formula C15H17ClN2O3S B5825754 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine

1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine

Cat. No.: B5825754
M. Wt: 340.8 g/mol
InChI Key: CUPBINMMTLYQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a furylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the chlorophenyl group: This step involves the reaction of the piperazine derivative with a chlorophenyl sulfonyl chloride under basic conditions.

    Attachment of the furylmethyl group: The final step involves the reaction of the intermediate with a furylmethyl halide in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furylmethyl ketones or carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furylmethyl ketones or carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Comparison: 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is unique due to the presence of the furylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness may result in different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPBINMMTLYQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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